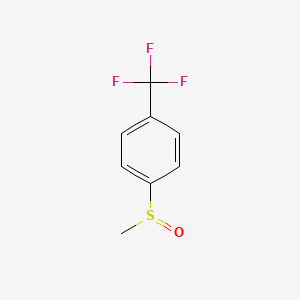
Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfinyl group at the 1-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4).
Major Products Formed
Oxidation: Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-
Reduction: Benzene, 1-(methylthio)-4-(trifluoromethyl)-
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfinyl group can participate in redox reactions and form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **Benzene, 1-(methylthio)-4-(trifluoromethyl)-
- **Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-
- **Benzene, 1-(methylsulfinyl)-4-(difluoromethyl)-
Uniqueness
Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and methylsulfinyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylsulfinyl group provides additional reactivity and potential for redox interactions .
Properties
CAS No. |
145963-47-9 |
|---|---|
Molecular Formula |
C8H7F3OS |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-methylsulfinyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H7F3OS/c1-13(12)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |
InChI Key |
TYBJALVBFFKCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















